molecular formula C6H10 B3050439 Cyclobutane, ethenyl- CAS No. 2597-49-1

Cyclobutane, ethenyl-

Cat. No. B3050439
CAS RN: 2597-49-1
M. Wt: 82.14 g/mol
InChI Key: SQZFVNSRRPRBQP-UHFFFAOYSA-N
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Description

Cyclobutane, ethenyl- (also known as vinylcyclobutane ) is a four-membered ring compound with the molecular formula C6H10 . It features a cyclobutane ring fused to an ethenyl (vinyl) group. The structure consists of a double bond (C=C) attached to one of the carbon atoms in the cyclobutane ring. This strained molecule exhibits interesting reactivity due to its small ring size and unsaturated character .


Synthesis Analysis

Several synthetic methods exist for preparing cyclobutane-containing compounds. Notably, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables the rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Additionally, copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes allows the construction of enantioenriched cyclobutanes .


Molecular Structure Analysis

The molecular formula of Cyclobutane, ethenyl- is C6H10 , and its molecular weight is approximately 82.14 g/mol . The IUPAC Standard InChI representation is InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2 . The structure consists of a cyclobutane ring with a vinyl (ethenyl) group attached to one of the carbon atoms .


Chemical Reactions Analysis

Cyclobutane, ethenyl- participates in various chemical reactions, including :

Scientific Research Applications

Photochemistry and Synthesis

  • Cyclobutane derivatives synthesized via intermolecular photochemical [2+2] cycloaddition have been explored for their potential in chemical synthesis and photochemistry (Škorić, Marinić, & Šindler-Kulyk, 2004). These derivatives showcase a range of applications in the creation of complex chemical structures through light-induced reactions.

Inorganic Crystal Engineering

  • Cyclobutane has been utilized in the construction of three-dimensional networks in inorganic crystal engineering. The formation of these networks via the in situ synthesis of cyclobutane-linked ligands represents a novel approach in this field (Blake et al., 1997).

Biological Significance

  • In the realm of biology, cyclobutanes play a crucial role. They are present in a wide array of natural products and biologically significant molecules. Their unique structural features, such as the puckered structure and increased C−C π‐character, make them valuable in medicinal chemistry, especially in drug candidates (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
  • Research on cyclobutane-containing alkaloids from terrestrial and marine species reveals their antimicrobial, antibacterial, anticancer, and other biological activities, emphasizing their importance in natural medicine and drug discovery (Dembitsky, 2007).

Photodimerization

  • Cyclobutanes' role in photodimerization, a process significant in organic chemistry and materials science, has been demonstrated in various studies. This includes the synthesis of novel structures via photopolymerization and photo-copolymerization, showcasing the versatility and utility of cyclobutane in advanced material synthesis (Hasegawa, Endo, Aoyama, & Saigo, 1989).

Catalysis

  • Cyclobutane derivatives have been shown to significantly enhance the efficiency of catalysts used in polymerization processes, such as the copolymerization of carbon monoxide and ethene. This indicates the potential of cyclobutane in improving industrial chemical processes (Bianchini et al., 2000).

DNA Repair

  • The role of cyclobutane in DNA repair has been highlighted, particularly in the context of cyclobutane pyrimidine dimers, which are major DNA photoproducts. DNA photolyases utilize the energy of visible light to repair DNA by breaking the cyclobutane ring of these dimers (Sancar, 1994).

Photodimerization in Molecular Frameworks

  • Cyclobutane's application extends to metal-organic frameworks (MOFs) where its derivatives are used for light-driven [2 + 2] cycloaddition reactions, demonstrating its utility in advanced material science and engineering (Cao et al., 2021).

Mechanism of Action

A proposed mechanism for the [2 + 2] cycloaddition involves photoexcitation of the enone substrate, followed by one-electron reduction and subsequent radical anion cycloaddition .

Safety and Hazards

: NIST Chemistry WebBook : Organic Chemistry Portal

properties

IUPAC Name

ethenylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFVNSRRPRBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180634
Record name Cyclobutane, ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane, ethenyl-

CAS RN

2597-49-1
Record name Cyclobutane, ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutane, ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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